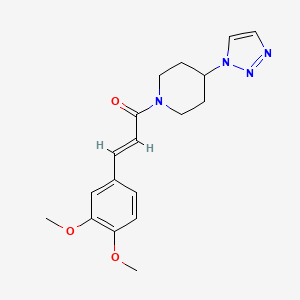

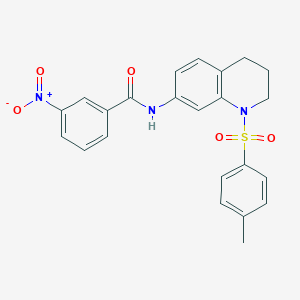

![molecular formula C18H14F3N3OS B2495775 N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 1396761-98-0](/img/structure/B2495775.png)

N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of compounds that have been explored for their potential in various pharmacological applications, including as inhibitors of specific enzymes or receptors that play critical roles in disease pathways. While the direct literature on this exact compound is limited, its structural relatives have been studied for their biological activities, indicating the importance of such compounds in drug discovery and development.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups to achieve the desired chemical structure. For instance, the synthesis of related benzamide derivatives has been demonstrated through the coupling of appropriate pyridine and thiazole components with cyclopropane carboxamide precursors, under conditions that promote the formation of the amide bond (Borzilleri et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as X-ray crystallography, revealing details about their geometric configuration, intermolecular interactions, and the orientation of functional groups. These insights are crucial for understanding the compound's potential binding mechanisms and interactions with biological targets (Artheswari et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs often focus on modifications that can enhance biological activity or improve pharmacokinetic properties. This includes reactions that introduce or modify functional groups, such as fluorination, methylation, or the formation of complexes with metals, which can influence the compound's reactivity and interaction with biological molecules (Vellaiswamy & Ramaswamy, 2017).

科学的研究の応用

Kinase Inhibition and Anticancer Activity

N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide and its analogues have been explored as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have demonstrated significant inhibition of VEGFR-2, which is crucial for the treatment of various cancers. For instance, one study found that these compounds show robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antimicrobial and Antitumor Studies

Research has shown that N-(pyridin-3-ylmethyl)-benzo[d]thiazol derivatives can be effective in antimicrobial and antitumor applications. For example, zinc(II) complexes with pyridine thiazole derivatives exhibited improved bioactive properties, demonstrating specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives provide insights into the molecular geometry and interactions, essential for understanding their biological activity (Artheswari et al., 2019).

Synthesis and Reactivity in Organic Chemistry

These compounds are also significant in organic chemistry for their synthesis and reactivity. Studies have explored their synthesis through oxidative C–S bond formation strategies, highlighting their potential in developing biologically potent compounds (Mariappan et al., 2016).

Tuberculosis Treatment

In the treatment of tuberculosis, thiazole-aminopiperidine hybrid analogues of these compounds have been identified as effective Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promising activity in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).

Electrocatalysis and Material Science

Lastly, these compounds have applications in electrocatalysis and material science. For instance, their use in the synthesis of electrochromic polymers and as catalysts in olefin oxidation processes has been investigated, demonstrating their versatility in various scientific fields (Ming et al., 2015).

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-5-14-15(13)23-17(26-14)24(16(25)12-6-7-12)10-11-3-2-8-22-9-11/h1-5,8-9,12H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSVLVUVELOQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)

![6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495710.png)